1H-Benzotriazole, 6-bromo-7-fluoro-
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Overview
Description
1H-Benzotriazole, 6-bromo-7-fluoro- is a chemical compound belonging to the class of benzotriazoles. Benzotriazoles are heterocyclic compounds characterized by a triazole ring fused to a benzene ring.
Preparation Methods
The synthesis of 1H-Benzotriazole, 6-bromo-7-fluoro- typically involves the reaction of 1H-Benzotriazole with bromine and fluorine-containing reagents. The process can be carried out under controlled conditions to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms. Industrial production methods often involve large-scale reactions using optimized conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Benzotriazole, 6-bromo-7-fluoro- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new compounds.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Benzotriazole, 6-bromo-7-fluoro- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 6-bromo-7-fluoro- involves its interaction with molecular targets through various non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions enable the compound to bind with enzymes and receptors in biological systems, potentially leading to its observed biological activities .
Comparison with Similar Compounds
1H-Benzotriazole, 6-bromo-7-fluoro- can be compared with other benzotriazole derivatives, such as:
1H-Benzotriazole: The parent compound without bromine and fluorine substitutions.
4,5,6,7-Tetrabromo-1H-benzotriazole: A derivative with multiple bromine substitutions, known for its use as a CK2 inhibitor.
1H-Benzotriazole, 5-chloro-6-fluoro-: Another halogenated derivative with different substitution patterns.
Properties
IUPAC Name |
5-bromo-4-fluoro-2H-benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFN3/c7-3-1-2-4-6(5(3)8)10-11-9-4/h1-2H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHUJRDYBRKNTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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